molecular formula C9H15N3 B13596286 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine

Cat. No.: B13596286
M. Wt: 165.24 g/mol
InChI Key: QQOUEDFZNNZTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a pyrazole moiety The pyrazole ring is substituted with two methyl groups at positions 1 and 3, and a methyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-diketones with hydrazines.

    Attachment of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. Additionally, it can interact with biological macromolecules, such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C9H15N3/c1-7-5-8(12(2)11-7)6-9(10)3-4-9/h5H,3-4,6,10H2,1-2H3

InChI Key

QQOUEDFZNNZTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC2(CC2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.